molecular formula C6H5N3O B2493998 1H-pyrazolo[3,4-b]pyridin-4-ol CAS No. 31591-86-3; 49834-67-5

1H-pyrazolo[3,4-b]pyridin-4-ol

Cat. No.: B2493998
CAS No.: 31591-86-3; 49834-67-5
M. Wt: 135.126
InChI Key: UDWCKMMKPOGURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Pyrazolo[3,4-b]pyridine Heterocycles

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds resulting from the fusion of a pyrazole (B372694) and a pyridine (B92270) ring. nih.gov This fusion can occur in five different ways, leading to a family of pyrazolopyridine congeners. mdpi.com The pyrazolo[3,4-b]pyridine structure is of particular interest in medicinal chemistry. researchgate.netresearchgate.net

Structural Classification and Isomerism in 1H-Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines can exist in two primary tautomeric forms: the 1H- and 2H-isomers. nih.gov The 1H-tautomer is significantly more stable, with a calculated energy difference of nearly 9 kcal/mol. mdpi.com Consequently, the vast majority of research, encompassing over 300,000 described compounds, focuses on the 1H-pyrazolo[3,4-b]pyridine scaffold. mdpi.comnih.gov

The core structure allows for substitution at various positions (N1, C3, C4, C5, and C6), leading to a vast diversity of derivatives. mdpi.com In the case of 1H-pyrazolo[3,4-b]pyridin-4-ol, the hydroxyl group at the C4 position is a key feature. This hydroxyl group can exist in equilibrium with its keto tautomer, a pyridone, which influences its chemical reactivity and potential interactions. nih.gov The substitution pattern at positions C4, C5, and C6 is often determined by the choice of building blocks used in the synthesis of the pyridine ring, such as 1,3-dicarbonyl compounds or α,β-unsaturated ketones. nih.gov

Isomer TypeDescriptionSignificance
Tautomers1H- and 2H-isomers are possible due to the position of the hydrogen on the pyrazole nitrogen. mdpi.comThe 1H-tautomer is significantly more stable and is the predominant form studied. mdpi.com
Positional IsomersSubstituents can be placed at various positions on the bicyclic ring system (N1, C3, C4, C5, C6). mdpi.comThe position of substituents, such as the hydroxyl group in this compound, dictates the compound's chemical properties and biological activity.

Historical Context of Pyrazolo[3,4-b]pyridine Synthesis and Discovery

The journey of pyrazolo[3,4-b]pyridines began over a century ago. The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was achieved by Ortoleva in 1908 through the reaction of diphenylhydrazone and pyridine with iodine. nih.gov Just a few years later, in 1911, Bülow reported the synthesis of N-phenyl-3-methyl substituted derivatives using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones. nih.gov

Early synthetic strategies laid the groundwork for the two primary approaches used today: constructing a pyridine ring onto a pre-existing pyrazole or, conversely, forming a pyrazole ring on a pre-existing pyridine. mdpi.com A significant number of synthetic methods have been developed, including the Gould-Jacobs reaction for creating 4-chloro-1H-pyrazolo[3,4-b]pyridines, which can then be further derivatized. nih.gov The synthesis of the parent 1H-pyrazolo[3,4-b]pyridine was reported in 1966. rsc.org

Scope and Significance of Academic Research on this compound

The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. jst.go.jp Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. jst.go.jpresearchgate.net

Specifically, hydroxyl-substituted pyrazolo[3,4-b]pyridines, such as this compound, have garnered significant attention in drug discovery due to their broad spectrum of biological activities. researchgate.net Research has explored their potential as inhibitors of various kinases, which are crucial enzymes involved in cell signaling and are often dysregulated in diseases like cancer. acs.orgnih.gov For example, derivatives have been designed and synthesized as potent and selective inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases and TANK-binding kinase 1 (TBK1). acs.orgnih.gov

The versatility of the 1H-pyrazolo[3,4-b]pyridine core allows for the development of compounds with dual activities. For instance, researchers have designed derivatives with both vasodilation and vascular remodeling inhibition properties for the potential treatment of pulmonary arterial hypertension. nih.gov Furthermore, the unique photophysical properties of some pyrazolo[3,4-b]pyridine derivatives have led to their investigation as fluorescent probes for biological imaging, including the detection of amyloid plaques associated with Alzheimer's disease. mdpi.com

Research AreaKey Findings and SignificanceExample References
Kinase InhibitionDerivatives show potent and selective inhibition of various kinases, including FGFR, Mps1, and TRK, for potential cancer therapy. acs.orgnih.govrsc.org acs.orgnih.govnih.govrsc.orgnih.gov
Cardiovascular DiseaseDesigned compounds exhibit dual activities for treating conditions like pulmonary arterial hypertension. nih.gov nih.gov
Neurodegenerative DiseasesSome derivatives show potential as neuroprotective agents and have been investigated for their ability to bind to amyloid plaques in Alzheimer's disease. mdpi.com mdpi.com
Antimicrobial AgentsNovel pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. nih.gov nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dihydropyrazolo[3,4-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-1-2-7-6-4(5)3-8-9-6/h1-3H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWCKMMKPOGURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1h Pyrazolo 3,4 B Pyridin 4 Ol and Its Precursors

Strategies for Annulating the Pyridine (B92270) Ring onto a Pre-formed Pyrazole (B372694) Coreurl.edunih.gov

The annulation of a pyridine ring onto a pyrazole substrate is a versatile and widely employed strategy for synthesizing 1H-pyrazolo[3,4-b]pyridines. researchgate.net This approach typically involves the reaction of a 5-aminopyrazole derivative, which acts as a binucleophile, with a 1,3-dielectrophilic synthon. This method allows for significant structural diversity in the final product by varying the substituents on both the pyrazole and the electrophilic partner. mdpi.com

Cyclocondensation Reactions with 5-Aminopyrazolesresearchgate.netbeilstein-journals.org

Cyclocondensation reactions are a cornerstone for the synthesis of the 1H-pyrazolo[3,4-b]pyridine system. The key precursor, a 5-aminopyrazole, contains two nucleophilic centers—the exocyclic amino group (N5-amino) and the endocyclic pyrazole nitrogen (N1) or the C4 carbon—that can react with a suitable three-carbon dielectrophile to form the six-membered pyridine ring. mdpi.combeilstein-journals.org

The reaction between 5-aminopyrazoles and 1,3-dicarbonyl compounds is a classical and effective method for constructing the 1H-pyrazolo[3,4-b]pyridine core. url.edunih.gov However, when a non-symmetrical 1,3-dicarbonyl compound is used, the reaction can potentially yield two different regioisomers. The outcome is dictated by the relative electrophilicity of the two carbonyl groups. nih.gov

The reaction mechanism involves an initial attack by the most nucleophilic center of the aminopyrazole, the exocyclic amino group, on the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the pyridine ring. beilstein-journals.org For instance, in the case of trifluoromethyl-β-diketones, the 5-amino group preferentially attacks the carbonyl carbon attached to the highly electron-withdrawing CF₃ group, leading to the formation of 6-trifluoromethylpyrazolo[3,4-b]pyridines. beilstein-journals.org Conversely, if the enolic form of the diketone reacts, the less nucleophilic C-4 of the pyrazole can attack, leading to the 4-CF₃ regioisomer. beilstein-journals.org

5-Aminopyrazole ReactantNon-symmetrical 1,3-DicarbonylPrimary Product(s)Key FindingsReference(s)
5-Amino-3-methyl-1-phenylpyrazoleEthyl 2,4-dioxo-4-phenylbutanoate1H-Pyrazolo[3,4-b]pyridine with COOEt at C6The reaction demonstrates high regioselectivity, with yields ranging from 60-90%. url.edu
5-Amino-3-methyl-1-phenylpyrazoleEthyl acetoacetate (B1235776)1H-Pyrazolo[3,4-b]pyridine with methyl at C6Illustrates how the difference in electrophilicity between the ketone and ester carbonyls directs the regiochemical outcome. url.edu
5-AminopyrazolesTrifluoromethyl-β-diketones6-Trifluoromethylpyrazolo[3,4-b]pyridines and/or 4-Trifluoromethylpyrazolo[3,4-b]pyridinesThe regioselectivity depends on whether the keto or enol form of the diketone reacts, influenced by the strong electron-withdrawing nature of the CF₃ group. beilstein-journals.org
5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrileBenzoylacetone4-Methyl-6-phenyl-pyrazolo[3,4-b]pyridine derivativeDemonstrates the application of the reaction with complex substituted pyrazoles. nih.gov

The reaction of 5-aminopyrazoles with α,β-unsaturated ketones, such as those derived from the condensation of aldehydes and ketones, provides another reliable route to the pyrazolo[3,4-b]pyridine scaffold. This reaction typically proceeds through a sequence initiated by a Michael addition of the 5-amino group to the β-carbon of the unsaturated system. beilstein-journals.org This is followed by an intramolecular cyclization, dehydration, and often aromatization to yield the final product. beilstein-journals.org The use of ionic liquids like [bmim]Br can facilitate this reaction, sometimes leading to excellent yields. beilstein-journals.org

A related approach involves the condensation of 5-aminopyrazoles with arylidenepyruvic acids (a type of α,β-unsaturated keto-acid), which are either pre-formed or generated in situ from pyruvic acid and aromatic aldehydes. researchgate.net Depending on the reaction conditions and substituents, this method leads to pyrazolo[3,4-b]pyridine-6-carboxylic acids as the major products. researchgate.net

5-Aminopyrazole Reactantα,β-Unsaturated Ketone/PrecursorReaction ConditionsProduct TypeReference(s)
3-Methyl-1-phenyl-1H-pyrazol-5-amineChalcones (Aryl-substituted α,β-unsaturated ketones)[bmim]Br, 90 °C1,4,6-Triaryl-1H-pyrazolo[3,4-b]pyridines beilstein-journals.org
3-Substituted 5-aminopyrazolesArylidenepyruvic acids (from pyruvic acid + aromatic aldehydes)Varies (e.g., heating in solvent)Pyrazolo[3,4-b]pyridine-6-carboxylic acids researchgate.net
5-AminopyrazolesTertiary/Secondary Propargylic Alcoholsp-TSA catalystPyrazolo[3,4-b]pyridines acs.org
5-Aminopyrazolesβ,γ-Unsaturated α-ketoestersCooperative Lewis acid and phosphoric acid catalysisPyrazolo[3,4-b]pyridine derivatives acs.org

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are a highly efficient and atom-economical strategy for synthesizing complex heterocyclic systems like pyrazolo[3,4-b]pyridines. nih.govbeilstein-journals.org These reactions often proceed via the in situ formation of a key intermediate, such as an α,β-unsaturated carbonyl compound, from an aldehyde and an active methylene (B1212753) compound (e.g., a β-diketone or β-ketonitrile). mdpi.com The 5-aminopyrazole then reacts with this intermediate to construct the pyridine ring. mdpi.comnih.gov

A common MCR involves the reaction of a 5-aminopyrazole, an aldehyde, and a β-dicarbonyl compound. mdpi.com The reaction typically begins with a Knoevenagel condensation between the aldehyde and the dicarbonyl compound, which then undergoes a Michael addition with the 5-aminopyrazole, followed by cyclization and dehydration. nih.govacs.org These reactions can be performed under various conditions, including conventional heating or microwave irradiation, and can be catalyzed by acids or bases. nih.govbeilstein-journals.org The use of water as a solvent and a catalyst like ammonium (B1175870) acetate (B1210297) represents a green and sustainable approach to these scaffolds. preprints.org

ReactantsCatalyst/SolventKey FeaturesProductReference(s)
Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl cyanoacetate (B8463686)Ammonium acetate / WaterFour-component reaction, green synthesisPolyfunctionally substituted pyrazolo[3,4-b]pyridines preprints.org
5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-Anisaldehyde, p-Substituted β-ketonitrilesAcetic acidOne-pot synthesis, conventional heating vs. microwave irradiationSubstituted pyrazolo[3,4-b]pyridine-5-carbonitriles nih.gov
5-Aminopyrazoles, Cyclic 1,3-diketones, Dimethylformamide dimethylacetal (DMFDMA)DMF, 150 °C, MicrowaveRegioselective formation of fused quinazolinones rather than pyrazolopyridines under these specific conditions.Dihydropyrazolo[1,5-a]quinazolinones beilstein-journals.orgnih.gov
2,2-Dihydroxy-1-phenylethanone, 3-Methyl-1-phenyl-1H-pyrazol-5-amine, Aniline (B41778), 4-Hydroxy-6-methyl-2H-pyran-2-onep-TsOH / DMF, MicrowaveFour-component bicyclization leading to complex, skeletally diverse structures.Tricyclic cyclopenta[d]pyrazolo[3,4-b]pyridines acs.org

Gould-Jacobs Reaction and its Adaptations for 1H-Pyrazolo[3,4-b]pyridine Systemsurl.educdnsciencepub.com

The Gould-Jacobs reaction is a classic method for synthesizing quinoline (B57606) rings, which has been successfully adapted for the preparation of 1H-pyrazolo[3,4-b]pyridin-4-one systems. url.edunih.gov In this adaptation, a 5-aminopyrazole is used in place of the traditional aniline substrate. nih.govcdnsciencepub.com The aminopyrazole is reacted with a malonic ester derivative, most commonly diethyl ethoxymethylenemalonate (DEEM). cdnsciencepub.comresearchgate.net

The reaction proceeds in two main steps. First, the amino group of the pyrazole attacks the enol ether of the malonate derivative, leading to the elimination of ethanol (B145695) and the formation of a pyrazolylaminoacrylate intermediate. nih.govcdnsciencepub.com The second step is a thermal cyclization, often carried out at high temperatures in solvents like Dowtherm A or phenyl ether, which effects an intramolecular nucleophilic attack on one of the ester groups to close the pyridine ring. cdnsciencepub.com This cyclization yields the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine derivative, which exists in tautomeric equilibrium with its 4-oxo form. nih.govcdnsciencepub.com Subsequent treatment with reagents like phosphorus oxychloride (POCl₃) can convert the 4-hydroxy group into a 4-chloro group, a versatile handle for further functionalization. nih.gov

Cascade Reactions for Complex 1H-Pyrazolo[3,4-b]pyridine Scaffoldsnih.govacs.org

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. These processes offer a powerful tool for rapidly building molecular complexity from simple starting materials. acs.org Several cascade reactions have been developed for the synthesis of complex pyrazolo[3,4-b]pyridine scaffolds.

One notable example is a four-component bicyclization strategy that combines an arylglyoxal, a pyrazol-5-amine, an aromatic amine, and a 4-hydroxy-2-pyrone in the presence of an acid catalyst. acs.org This process involves a complex cascade of Knoevenagel condensation, Michael addition, and double cyclization events to selectively produce structurally diverse and complex multicyclic pyrazolo[3,4-b]pyridines. acs.org

Another innovative approach involves an iodine-mediated oxidative annulation of allylic alcohols with 5-aminopyrazoles. acs.org This metal-free reaction, promoted by a Lewis acid (BF₃·Et₂O), proceeds through a radical addition/cyclization cascade, representing the first use of allylic alcohols as direct precursors for this heterocyclic framework under these conditions. acs.org More complex, fused tetracyclic systems can also be accessed via cascade reactions, such as the Harnessing Cascade Suzuki-Cyclization, which further expands the structural diversity achievable from the pyrazolo[3,4-b]pyridine core. nih.gov

Strategies for Annulating the Pyrazole Ring onto a Pre-formed Pyridine Core

A primary strategy for constructing the 1H-pyrazolo[3,4-b]pyridine scaffold involves the annulation (ring fusion) of a pyrazole ring onto an existing pyridine structure. cdnsciencepub.com This approach often utilizes appropriately substituted pyridines as the starting material. cdnsciencepub.com

Halogenated pyridines are versatile precursors for the synthesis of 1H-pyrazolo[3,4-b]pyridines. A common method involves the reaction of 2-chloronicotinonitrile (2-chloro-3-cyanopyridine) with hydrazines. researchgate.netcdnsciencepub.com This reaction can proceed through two potential pathways: an initial nucleophilic substitution of the chlorine atom by the hydrazine (B178648), followed by an intramolecular cyclization onto the cyano group, or an initial addition of the hydrazine to the cyano group, followed by intramolecular displacement of the halogen. cdnsciencepub.com Studies suggest that the reaction often proceeds via the formation of an open-chain intermediate when an excess of the hydrazine component is used. cdnsciencepub.com

Another notable precursor is 2-chloro-3-pyridinecarboxaldehyde. The synthesis of the parent 1H-pyrazolo[3,4-b]pyridine from this aldehyde can be achieved, although the yield may be impacted by the formation of an azine byproduct. cdnsciencepub.comgoogle.com The preparation of 2-chloro-3-pyridinecarboxaldehyde itself can be accomplished by the reduction of 2-chloro-3-cyanopyridine (B134404). cdnsciencepub.com

The Gould-Jacobs reaction, traditionally used for quinoline synthesis, can be adapted to produce 1H-pyrazolo[3,4-b]pyridines. nih.gov This involves using a 3-aminopyrazole (B16455) derivative in place of aniline. nih.gov The reaction with diethyl 2-(ethoxymethylene)malonate often yields a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine, which can be subsequently converted to a 4-chloro derivative using phosphorus oxychloride. nih.gov

A convenient route to 3-iodo-1H-pyrazolo[3,4-b]pyridines involves the copper-catalyzed cyclization of 2-chloro-3-cyanopyridine with hydrazines to form 3-amino-1H-pyrazolo[3,4-b]pyridines, followed by iododediazonation. researchgate.net These iodo-derivatives are valuable intermediates for further functionalization through various cross-coupling reactions. researchgate.net

Table 1: Reactions Involving Halogenated Pyridine Precursors
PrecursorReagentProductKey Features
2-ChloronicotinonitrileHydrazine3-Amino-1H-pyrazolo[3,4-b]pyridineCopper-catalyzed cyclization. researchgate.net
2-Chloro-3-pyridinecarboxaldehydeHydroxylamine (B1172632) hydrochloride1H-Pyrazolo[3,4-b]pyridineRing-closing reaction in DMF. google.com
3-AminopyrazoleDiethyl 2-(ethoxymethylene)malonate4-Hydroxy-1H-pyrazolo[3,4-b]pyridineGould-Jacobs reaction adaptation. nih.gov
3-Amino-1H-pyrazolo[3,4-b]pyridinesIodine3-Iodo-1H-pyrazolo[3,4-b]pyridinesIododediazonation reaction. researchgate.net

Green Chemistry and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of environmentally benign and sustainable methods for the synthesis of heterocyclic compounds, including 1H-pyrazolo[3,4-b]pyridines. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govosi.lv Several microwave-assisted methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives have been reported.

One such method involves a one-pot, multi-component reaction of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole with various aldehydes and β-ketonitriles. nih.gov This approach has been shown to be efficient under microwave irradiation. nih.gov Another example is the microwave-assisted reaction between N-substituted 5-aminopyrazoles and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione, which provides functionalized products in good yields and with short reaction times. researchgate.net The use of KHSO4 as a reusable green catalyst in the solvent-free, microwave-assisted synthesis of pyrazolo[3,4-b]pyridines has also been demonstrated to be a fast and highly efficient method. nih.gov

Table 2: Microwave-Assisted Syntheses of 1H-Pyrazolo[3,4-b]pyridines
ReactantsCatalyst/ConditionsKey Advantages
5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, aldehydes, β-ketonitrilesAcetic acid, microwave irradiationEfficient one-pot synthesis. nih.gov
N-substituted 5-aminopyrazoles, 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dioneMicrowave irradiationGood yields, short reaction times. researchgate.net
5-Aminopyrazole, aldehyde, carbonyl compoundKHSO4, solvent-free, microwave irradiationFast, highly efficient, reusable catalyst. nih.gov

The development of catalyst-free and solvent-free synthetic methods is a cornerstone of green chemistry. Several such protocols have been successfully applied to the synthesis of pyrazolo[3,4-b]pyridine derivatives.

One approach involves the synthesis of pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives through a catalyst-free, bi-component reaction of 5-aminopyrazoles. benthamdirect.com Another green chemistry approach for synthesizing 1H-pyrazolo[3,4-b]pyridin-3(2H)-one derivatives utilizes a grindstone method in an ethanol medium, proceeding via a [3+2] cycloaddition with high yields. jksus.org Ultrasound irradiation has also been employed as a catalyst-free method for the synthesis of bis-3-methyl-1-phenyl-1H-pyrazol-5-ols in aqueous ethanol, achieving excellent yields in a very short time. bohrium.com

Solvent-free conditions have been utilized in the synthesis of phenyl-1H-pyrazolo[3,4-b]pyridine derivatives using copper(II) oxide nanoparticles as a reusable catalyst. rsc.org This method offers good to excellent yields, short reaction times, and is environmentally friendly. rsc.org Additionally, a novel nano-magnetic metal-organic framework has been used as a catalyst for the synthesis of pyrazolo[3,4-b]pyridines under solvent-free conditions at 100 °C. researchgate.net

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and easier scalability. researchgate.netnih.gov While the application of flow chemistry to the synthesis of 1H-pyrazolo[3,4-b]pyridin-4-ol specifically is not extensively detailed in the provided results, the synthesis of related pyrazole-fused scaffolds has been successfully demonstrated in continuous-flow systems. nih.gov For example, a transition metal-free continuous-flow process for the synthesis of 3,5-di- and 1,3,5-trisubstituted pyrazoles has been developed. nih.gov This indicates the potential for adapting such methodologies for the synthesis of the target compound.

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. Copper(II) oxide nanoparticles have been effectively used as a highly active and reusable heterogeneous catalyst for the regioselective cascade synthesis of phenyl-1H-pyrazolo[3,4-b]pyridine derivatives under solvent-free conditions. rsc.org This domino reaction involves aldehydes, alkynes, and 3-methyl-1-phenyl-1H-pyrazol-5-amine. rsc.org

Another example is the use of a novel nano-magnetic metal-organic framework based on Fe3O4 as a catalyst for the synthesis of pyrazolo[3,4-b]pyridines. researchgate.net This catalyst was employed in the condensation reaction of aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole, resulting in high yields under solvent-free conditions. researchgate.net

Regioselectivity and Stereoselectivity in this compound Synthesis

The formation of the 1H-pyrazolo[3,4-b]pyridine ring system often involves the reaction of a pyrazole precursor with a 1,3-dielectrophilic species, or a pyridine precursor with a hydrazine derivative. The orientation of these reacting components dictates the final substitution pattern, making regioselectivity a critical consideration.

Regioselectivity in Pyridine Ring Formation:

A predominant method for constructing the 1H-pyrazolo[3,4-b]pyridine core involves annelating a pyridine ring onto a pre-existing 5-aminopyrazole. nih.gov The regiochemical outcome is largely dependent on the nature of the 1,3-dicarbonyl compound or its equivalent used in the condensation.

When an unsymmetrical 1,3-dicarbonyl compound reacts with a 5-aminopyrazole, the formation of two potential regioisomers is possible. nih.gov The selectivity is governed by the relative electrophilicity of the two carbonyl groups. For instance, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group (adjacent to the trifluoromethyl group) reacts preferentially, leading to a high degree of regioselectivity. nih.gov Similarly, multicomponent reactions involving 5-aminopyrazoles, aldehydes, and active methylene compounds can be guided by catalysts like L-proline to afford densely functionalized pyrazolo[3,4-b]pyridines in a regioselective manner. rsc.org

The Gould-Jacobs reaction represents a classic and effective route to 4-hydroxyquinolines and, by analogy, to 1H-pyrazolo[3,4-b]pyridin-4-ols. nih.govwikipedia.org This reaction typically involves the condensation of a 3-aminopyrazole with an alkoxymethylenemalonate derivative. nih.govd-nb.info The initial step is the nucleophilic attack of the exocyclic amino group of the pyrazole onto the malonate derivative. Subsequent thermal cyclization leads to the formation of the 4-oxo (or tautomeric 4-hydroxy) pyridine ring. wikipedia.orgd-nb.info The regioselectivity is generally high, favoring cyclization at the more nucleophilic nitrogen of the pyrazole ring. d-nb.info Interestingly, while the classic Gould-Jacobs reaction often yields the 4-hydroxy product, modifications using dehydrating agents like POCl₃ can lead to the corresponding 4-chloro derivative. nih.govurl.edu

Reaction Type Precursors Key Factors for Regioselectivity Typical Outcome Reference(s)
Condensation5-Aminopyrazole + Unsymmetrical 1,3-dicarbonyl compoundRelative electrophilicity of carbonyl groups.Can yield mixtures or a single regioisomer if electrophilicity differs significantly (>80% selectivity). nih.gov
Gould-Jacobs Reaction3-Aminopyrazole + Diethyl 2-(ethoxymethylene)malonateNucleophilicity of pyrazole ring nitrogens; thermal cyclization pathway.Predominantly this compound-3-carboxylate. nih.govwikipedia.orgd-nb.info
Three-Component Reaction5-Aminopyrazole + Aldehyde + Active Methylene CompoundCatalyst (e.g., L-proline), reaction pathway (domino Knoevenagel/hetero-Diels–Alder).Densely functionalized 4-aryl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridines. rsc.org
Microwave-Assisted SynthesisN-substituted 5-aminopyrazole + 1,3-bis-electrophileStructure of the electrophile; microwave irradiation enhances reaction rate.Fully substituted pyrazolo[3,4-b]pyridines with high regioselectivity. researchgate.netresearchgate.net

Stereoselectivity:

Stereoselectivity becomes a key issue in the synthesis of partially reduced pyrazolo[3,4-b]pyridine systems, such as the di- and tetrahydro derivatives. For example, three-component condensation reactions of an aldehyde, 3-amino-5-methylpyrazole, and ethyl cyanoacetate under microwave irradiation have been shown to produce trans-4-aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles with high stereoselectivity. The stereochemistry of substituents on starting materials, such as those on pyrano[2,3-c]pyrazoles used in cascade reactions, can also influence the formation of products, with steric hindrance from ortho-substituents sometimes preventing the reaction altogether. rsc.org

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For the this compound scaffold, two primary retrosynthetic strategies are evident, corresponding to the two main methods of its construction. nih.govcdnsciencepub.com

Strategy A: Disconnection of the Pyridine Ring (Pyrazolo-centric approach)

This is the most common approach, where the pyridine ring is disconnected, leaving the pyrazole core as a key intermediate. The target molecule, this compound, can be disconnected across the C4-C4a and N2-C3 bonds (Gould-Jacobs type disconnection).

Disconnection: C4-C4a and N-C bonds of the pyridine ring.

Key Intermediates (Synthons): A 3-aminopyrazole synthon and a malonic ester or equivalent synthon.

Practical Precursors: This leads directly to a 3-aminopyrazole (or 5-aminopyrazole, depending on numbering) and a derivative of malonic acid, such as diethyl ethoxymethylenemalonate. nih.govwikipedia.org This is the essence of the Gould-Jacobs reaction applied to aminopyrazoles. A further disconnection of the 3-aminopyrazole itself reveals simpler precursors like a β-ketonitrile and hydrazine.

Strategy B: Disconnection of the Pyrazole Ring (Pyridino-centric approach)

Alternatively, the pyrazole ring can be disconnected. This approach starts with a suitably substituted pyridine precursor.

Disconnection: N1-N2 and N2-C3 bonds of the pyrazole ring.

Key Intermediates (Synthons): A 2-amino-3-formylpyridine derivative synthon (or its equivalent with a cyano or keto group at C3) and a hydrazine synthon.

Practical Precursors: A common precursor for this strategy is a 2-chloro-3-cyanopyridine or 2-chloro-3-pyridinecarboxaldehyde. nih.govgoogle.com Reaction of this pyridine derivative with hydrazine or a substituted hydrazine leads to a cyclization reaction, forming the pyrazole ring and yielding the desired 1H-pyrazolo[3,4-b]pyridine scaffold. researchgate.net

Chemical Reactivity and Transformations of 1h Pyrazolo 3,4 B Pyridin 4 Ol Derivatives

Electrophilic Substitution Reactions on the 1H-Pyrazolo[3,4-b]pyridine Core

The fused pyrazolo[3,4-b]pyridine ring system is susceptible to electrophilic attack. The regioselectivity of these reactions is influenced by the electronic nature of the existing substituents and the reaction conditions. For instance, nitration of 1-benzyl-1H-pyrazolo[3,4-b]pyridine results in substitution at the para-position of the 1-benzyl substituent. In contrast, halogenation reactions, such as bromination or chlorination, lead to substitution at the 3-position of the heterocyclic core. rsc.org

Nucleophilic Substitution Reactions and Functional Group Interconversions

Nucleophilic substitution reactions are a cornerstone of functionalizing the 1H-pyrazolo[3,4-b]pyridine scaffold, particularly for modifying the 4-position and for displacing halogen substituents.

Transformations of the 4-Hydroxyl Group and its Precursors

The 4-hydroxyl group of 1H-pyrazolo[3,4-b]pyridin-4-ol can be readily transformed into other functional groups. A common strategy involves its conversion to a 4-chloro derivative, typically using reagents like phosphorus oxychloride (POCl₃). nih.gov This 4-chloro intermediate serves as a versatile precursor for a variety of nucleophilic substitution reactions.

For example, the chlorine atom can be displaced by a range of nucleophiles, including amines and alkoxides, to introduce diverse substituents at the 4-position. This approach has been extensively used to synthesize libraries of 4-substituted pyrazolo[3,4-b]pyridines for various applications. semanticscholar.org One specific example is the reaction of 4-chloro-1H-pyrazolo[3,4-b]pyridines with aminoalkylphosphoramidates to yield novel phosphoramidate (B1195095) derivatives. semanticscholar.org

The synthesis of 4-hydroxy substituted compounds can also be achieved directly through cyclization reactions. For instance, the reaction of 3-aminopyrazoles with ethyl acetoacetate (B1235776) derivatives can yield this compound derivatives, where the regioselectivity is dependent on the reaction conditions and the substitution pattern of the starting materials. nih.gov

Nucleophilic Aromatic Substitution in Halogenated 1H-Pyrazolo[3,4-b]pyridines

Halogenated 1H-pyrazolo[3,4-b]pyridines, particularly those with a chlorine or bromine atom at the 4- or 6-positions, are highly susceptible to nucleophilic aromatic substitution (SNA_r) reactions. researchgate.net This reactivity allows for the introduction of a wide array of functional groups.

A variety of nucleophiles have been successfully employed in these reactions, including:

Amines: Reaction with primary and secondary amines provides access to a diverse range of 4-amino- and 6-amino-pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org

Alkoxides and Phenoxides: Treatment with alkoxides or phenoxides leads to the formation of the corresponding ether derivatives.

Thiols: Reaction with thiols yields thioether compounds.

The reactivity of the halogen substituent is influenced by its position on the ring system and the electronic properties of other substituents present. For instance, the chlorine atom at the 4-position is generally more reactive towards nucleophilic displacement than a halogen at the 6-position.

Homolytic Reactions and Radical Chemistry

The 1H-pyrazolo[3,4-b]pyridine nucleus can also participate in homolytic or radical reactions. A notable example is the deamination of 3-amino-1-alkyl- or 1-aryl-pyrazolo[3,4-b]pyridines. This transformation can be achieved through aprotic diazotization using alkyl nitrites in solvents like chloroform. The resulting pyrazolopyridinyl radical can then undergo further reactions, such as arylation of benzene. cdnsciencepub.com

Recent research has also explored iodine-mediated oxidative cyclization reactions involving 5-aminopyrazoles and allylic alcohols or propene derivatives to construct the pyrazolo[3,4-b]pyridine framework. These reactions are proposed to proceed through radical intermediates. acs.orgacs.org

Transition Metal-Catalyzed Coupling Reactions for Advanced Functionalization

Transition metal-catalyzed cross-coupling reactions have become an indispensable tool for the advanced functionalization of the 1H-pyrazolo[3,4-b]pyridine core. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the arylation and heteroarylation of halogenated 1H-pyrazolo[3,4-b]pyridines. rsc.orgresearchgate.netrsc.org This reaction typically involves the coupling of a bromo- or iodo-substituted pyrazolopyridine with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net

Key features of Suzuki coupling reactions on this scaffold include:

Regioselectivity: By using dihalogenated pyrazolopyridines, such as 6-chloro-3-iodo derivatives, sequential and regioselective arylations can be achieved. The more reactive C-I bond can be coupled first, followed by the coupling at the C-Cl bond under different reaction conditions. researchgate.netrsc.org

One-Pot Procedures: Efficient one-pot sequential Suzuki coupling reactions have been developed, allowing for the synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines without the need to isolate the intermediate mono-arylated product. rsc.orgresearchgate.netrsc.org

Diverse Substrate Scope: A wide range of aryl and heteroaryl boronic acids can be successfully coupled, providing access to a vast library of functionalized pyrazolopyridine derivatives. rsc.orgresearchgate.netnih.gov

These reactions are typically catalyzed by palladium complexes, such as those derived from Pd(OAc)₂ and a phosphine (B1218219) ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene). researchgate.netrsc.org

Table 1: Examples of Suzuki Coupling Reactions on 1H-Pyrazolo[3,4-b]pyridine Derivatives

Starting MaterialCoupling PartnerCatalyst/LigandBaseProductYield (%)Reference
6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridinePhenylboronic acidPd(OAc)₂/dppfCs₂CO₃6-chloro-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine90 researchgate.net
6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine4-Tolylboronic acidPd(OAc)₂/dppfCs₂CO₃6-chloro-1-(4-methoxybenzyl)-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine87 rsc.org
6-chloro-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine4-Methoxyphenylboronic acidPd(OAc)₂/dppfCs₂CO₃6-(4-methoxyphenyl)-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine78 researchgate.net
Ethyl 4-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate4-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃Ethyl 4-(4-(4-fluorophenyl)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate75 nih.gov

Heck Coupling Reactions

The Heck coupling reaction is a powerful method for carbon-carbon bond formation, and it has been effectively applied to the 1H-pyrazolo[3,4-b]pyridine core. This palladium-catalyzed reaction typically involves the coupling of an unsaturated halide with an alkene.

Research has demonstrated the synthesis of 1,3,4-trisubstituted pyrazolo[3,4-b]pyridines through an intramolecular Heck reaction. rsc.org This process utilizes imine derivatives of β-halovinyl or aryl aldehydes and 5-aminopyrazoles. The reaction is catalyzed by palladium acetate (B1210297) in the presence of the Xantphos ligand, yielding the desired fused pyrazolo compounds under thermal conditions. rsc.org

Furthermore, 3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives have been shown to be effective substrates for Heck coupling reactions. researchgate.net These derivatives, obtained from the iododediazonation of 3-amino-1H-pyrazolo[3,4-b]pyridines, readily couple with various alkenes under palladium catalysis. researchgate.net

Stille Coupling Reactions

The Stille coupling reaction, which pairs an organotin compound with an organic halide, is another key transformation for functionalizing the 1H-pyrazolo[3,4-b]pyridine system. This reaction is valued for its tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org

Efficient Stille coupling reactions have been reported for 3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives. researchgate.net These reactions enable the introduction of various organic substituents at the 3-position of the pyrazolopyridine core by coupling with different organostannanes. The versatility of the Stille reaction allows for the synthesis of a diverse library of pyrazolo[3,4-b]pyridine derivatives. researchgate.net

The general mechanism of the Stille reaction involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Sonogashira Coupling Reactions

The Sonogashira coupling is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.org This reaction has proven to be particularly useful in the synthesis of complex molecules containing the 1H-pyrazolo[3,4-b]pyridine scaffold. nih.gov

Studies have shown that 3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives are excellent substrates for Sonogashira coupling reactions. researchgate.net These derivatives can be coupled with a variety of terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to afford the corresponding 3-alkynyl-1H-pyrazolo[3,4-b]pyridines. researchgate.net

In a specific application, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes have been utilized in Sonogashira-type cross-coupling reactions with various alkynes to synthesize pyrazolo[4,3-c]pyridines. researchgate.net This demonstrates the utility of Sonogashira coupling in constructing fused heterocyclic systems.

Oxidative and Reductive Transformations within the 1H-Pyrazolo[3,4-b]pyridine System

The 1H-pyrazolo[3,4-b]pyridine core can undergo various oxidative and reductive transformations, allowing for further functionalization and modification of the heterocyclic system. rsc.org

N-oxidation of 1-benzyl-1H-pyrazolo[3,4-b]pyridine has been shown to yield the corresponding 7-oxide. rsc.org This N-oxide can then undergo further reactions. For instance, treatment with acetic anhydride (B1165640) can lead to substitution at the β-position of the pyridine (B92270) ring. rsc.org Halogenation, such as bromination or chlorination, of the 1-benzyl derivative results in substitution at the 3-position of the pyrazolopyridine ring. rsc.org

A metal-free, iodine-mediated oxidative cyclization of 5-aminopyrazoles with allylic alcohols has been developed to construct pyrazolo[3,4-b]pyridine derivatives. acs.org This method employs BF3·Et2O as a promoter and is notable for its use of allylic alcohols as direct precursors. acs.org

Below is a table summarizing the key transformations:

Table of Compounds

Advanced Spectroscopic Characterization and Structural Elucidation of 1h Pyrazolo 3,4 B Pyridin 4 Ol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentcdnsciencepub.comgoogle.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules, including the 1H-pyrazolo[3,4-b]pyridin-4-ol scaffold. Through various NMR experiments, it is possible to map the proton and carbon frameworks, establish connectivity between atoms, and even probe the stereochemical and tautomeric nature of the molecule.

Proton (¹H) NMR spectroscopy provides valuable information about the electronic environment of protons within the this compound system. The chemical shifts (δ) of these protons are influenced by the electron-donating or electron-withdrawing nature of the fused pyrazole (B372694) and pyridine (B92270) rings, as well as any substituents present.

In derivatives of the 1H-pyrazolo[3,4-b]pyridine core, the protons on the pyridine ring, typically H-5 and H-6, and the proton on the pyrazole ring, H-3, exhibit characteristic chemical shifts. For instance, in a series of 1H-pyrazolo[3,4-b]pyridine ester derivatives, the H-4, H-5, and H-6 protons resonate in the region of δ 7.13-8.55 ppm, while the H-3 proton appears as a singlet around δ 8.01-8.06 ppm. researchgate.net The specific chemical shifts can vary based on the substitution pattern. For example, in certain 1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives, the H-3 and H-5 protons appear as singlets at δ 7.26-7.36 ppm and δ 7.89-8.48 ppm, respectively. mdpi.com The NH proton of the pyrazole ring is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, and is exchangeable with D₂O. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives

Compound/DerivativeH-3 (ppm)H-5 (ppm)Other Aromatic Protons (ppm)NH (ppm)Reference
1H-Pyrazolo[3,4-b]pyridine ester derivatives8.01 - 8.06 (s)7.13 - 8.55 (m)7.13 - 8.55 (m)- researchgate.net
1-Phenyl-4-(substituted)-6-(substituted)-1H-pyrazolo[3,4-b]pyridine7.26 - 7.36 (s)7.89 - 8.48 (s)-- mdpi.com
1-Phenyl-3-amino-4-(benzyloxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)aniline8.07 (s)6.09 (s)7.10 - 7.49 (m)6.68 (brs) nih.gov

Note: Chemical shifts are reported in ppm downfield from a tetramethylsilane (B1202638) (TMS) internal standard. The multiplicity of the signals is indicated as (s) for singlet and (m) for multiplet.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the this compound fused ring system are indicative of their hybridization and electronic environment.

Table 2: Representative ¹³C NMR Chemical Shifts for a Substituted 1H-Pyrazolo[3,4-b]pyridine Derivative

Carbon AtomChemical Shift (ppm)
C-3104.75
C-3a151.85
C-4157.43
C-587.63
C-6160.83
C-7a139.97

Data for 4-(4-aminophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol. nih.gov

While ¹H and ¹³C NMR provide information about the individual protons and carbons, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between them. nih.gov These experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex substituted derivatives of this compound. nih.govmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgsdsu.edu It helps to establish the sequence of protons in a spin system, for example, the protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. wikipedia.orgsdsu.edu This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique that shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduipb.pt HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. For instance, HMBC can show a correlation between the NH proton of the pyrazole ring and the carbon atoms in the pyridine ring, confirming the fused ring structure. nih.govmdpi.com

The application of these 2D NMR techniques has been instrumental in the structural elucidation of various pyrazolo[3,4-b]pyridine derivatives. nih.govmdpi.com

The this compound system can potentially exist in different tautomeric forms, primarily the -ol form and the -one (keto) form. NMR spectroscopy is a key tool for identifying the predominant tautomer in solution.

The chemical shifts of both protons and carbons are sensitive to the tautomeric state. For example, the presence of a signal corresponding to a hydroxyl proton (-OH) in the ¹H NMR spectrum would support the existence of the -ol form. Conversely, the presence of a signal for an NH proton and a carbonyl carbon (C=O) in the ¹³C NMR spectrum (typically δ > 160 ppm) would indicate the presence of the keto tautomer. The specific solvent used for the NMR analysis can also influence the tautomeric equilibrium. Advanced NMR techniques, such as NOESY, can also provide through-space correlations that help in the assignment of the correct tautomeric form. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmationnih.govsemanticscholar.org

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. nih.govsemanticscholar.org This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy.

For derivatives of this compound, HRMS provides the elemental composition, confirming that the synthesized compound has the expected number of carbon, hydrogen, nitrogen, oxygen, and other atoms. nih.govsemanticscholar.orgnih.gov This information is complementary to NMR data and is essential for confirming the identity of a newly synthesized compound. For example, for a synthesized 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridine, the calculated m/z for the [M+H]⁺ ion was found to be in excellent agreement with the experimentally observed value, thus confirming its molecular formula. nih.gov

Table 3: Example of HRMS Data for a 1H-Pyrazolo[3,4-b]pyridine Derivative

CompoundCalculated m/z [M+H]⁺Found m/z [M+H]⁺Molecular FormulaReference
4-(4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-yl)morpholine423.1463423.1463C₂₂H₂₀FN₄O₄ mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identificationnih.govsemanticscholar.orgresearchgate.net

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. researchgate.net It is based on the principle that different chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation.

In the context of this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups. For instance, a broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of an O-H stretching vibration, indicating the presence of the hydroxyl group in the -ol tautomer. An N-H stretching vibration from the pyrazole ring is also expected in this region. jst.go.jp The C=N and C=C stretching vibrations of the aromatic rings typically appear in the 1650-1450 cm⁻¹ region. jst.go.jp If the compound exists in the keto tautomeric form, a strong absorption band corresponding to the C=O stretching vibration would be observed around 1700 cm⁻¹. The presence or absence of these characteristic bands provides important structural clues.

Table 4: Characteristic IR Absorption Frequencies for this compound Systems

Functional GroupCharacteristic Absorption Range (cm⁻¹)
O-H stretch (hydroxyl)3400 - 3200 (broad)
N-H stretch (pyrazole)3400 - 3200
C-H stretch (aromatic)3100 - 3000
C=O stretch (keto form)~1700
C=N and C=C stretch (aromatic rings)1650 - 1450

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of conjugated systems like 1H-pyrazolo[3,4-b]pyridines. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy orbitals (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelengths of maximum absorption (λmax) and the intensities of these absorptions are characteristic of the molecule's electronic makeup and can be influenced by substituents and the solvent environment.

In derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold, electronic transitions are typically of the π → π* and n → π* type. The fused aromatic system gives rise to intense π → π* transitions, while the presence of nitrogen heteroatoms with lone pairs of electrons allows for weaker n → π* transitions.

Research on various substituted pyrazolo[3,4-b]pyridines has provided detailed insights into their electronic behavior. For instance, a piperonal (B3395001) chalcone (B49325) derivative incorporating the pyrazolo[3,4-b]pyridine moiety, when analyzed in methanol, displayed two main absorption bands. rsc.org The band at approximately 345 nm was assigned to a π → π* transition, characteristic of the extensive conjugated system, while a band around 280 nm was attributed to an n → π* transition. rsc.org Theoretical calculations using Time-Dependent Density-Functional Theory (TDDFT) have supported these assignments, showing good correlation with experimental data. rsc.org

Similarly, studies on other complex derivatives, such as 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines, have reported absorption maxima in the range of 348 nm to 364 nm. These absorptions are often red-shifted compared to simpler aromatic systems, a direct consequence of the extended π-conjugation provided by the fused pyrazolopyridine core and its substituents.

The table below summarizes representative UV-Vis absorption data for selected 1H-pyrazolo[3,4-b]pyridine derivatives, illustrating the typical electronic transitions observed in these systems.

Compound/DerivativeSolventλmax (nm)Assigned TransitionReference
Piperonal chalcone derivativeMethanol~345π → π rsc.org
Piperonal chalcone derivativeMethanol~280n → π rsc.org

This table is generated based on data from published research on derivatives and illustrates the types of electronic transitions characteristic of the pyrazolo[3,4-b]pyridine system.

X-ray Crystallography for Definitive Solid-State Structural Determination

While spectroscopic methods like NMR and IR provide valuable structural information, single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides unequivocal proof of connectivity, conformation, and intermolecular interactions, such as hydrogen bonding.

For the 1H-pyrazolo[3,4-b]pyridine family, X-ray diffraction analysis has been crucial in confirming structures, establishing tautomeric forms, and understanding substituent effects on the molecular geometry. tandfonline.com For example, the crystal structure of a 1-(4-methoxyphenyl)-3-(1-methyl-1H-imidazol-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-ol derivative was confirmed using this method, providing an unambiguous depiction of its solid-state conformation. researchgate.net

In another study, the molecular structures of 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol and its sulfonylated and acylated derivatives were determined by X-ray diffraction. tandfonline.com These analyses revealed key details about bond lengths, bond angles, and the planarity of the fused heterocyclic system. Such data is invaluable for computational studies, including Density Functional Theory (DFT) calculations, which can further explore the molecule's electronic properties and reactivity. tandfonline.com

The crystallographic data obtained for these systems includes the unit cell dimensions (a, b, c, α, β, γ) and the space group, which defines the symmetry of the crystal lattice. For instance, a piperonal chalcone derivative of pyrazolo[3,4-b]pyridine was found to crystallize in a triclinic system. rsc.org The structure of 4-amino-1-(β-D-ribofuranosyl)-1,7-dihydropyrazolo[3,4-b]pyridin-6-one was also definitively established through a single-crystal X-ray study. scispace.com

Below is a table presenting crystallographic data for a representative 1H-pyrazolo[3,4-b]pyridine derivative, highlighting the type of information obtained from X-ray analysis.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
Piperonal chalcone derivative of pyrazolo[3,4-b]pyridineTriclinicP-1Planar pyrazolopyridine core, specific torsion angles defining overall conformation. rsc.org
6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol (3a)Not specified in abstractNot specified in abstractMolecular structure determined, confirming connectivity and tautomeric form. tandfonline.com
1-(4-methoxyphenyl)-3-(1-methyl-1H-imidazol-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-ol (IIIb)Not specified in abstractNot specified in abstractORTEP plot generated, confirming 3D structure. researchgate.net

This table is based on crystallographic studies of various derivatives within the 1H-pyrazolo[3,4-b]pyridine class, as specific data for the parent 4-ol compound is not detailed in the provided search results.

Computational Chemistry and Theoretical Investigations of 1h Pyrazolo 3,4 B Pyridin 4 Ol

Tautomerism and Relative Stabilities of 1H- and 2H-Pyrazolo[3,4-b]pyridine Isomers

Quantum Chemical Calculations (e.g., AM1, DFT) for Tautomeric Equilibria

Quantum chemical calculations have been instrumental in determining the relative stabilities of these tautomers. Early studies employing the semi-empirical AM1 method demonstrated that the 1H-tautomer of pyrazolo[3,4-b]pyridine is considerably more stable than the 2H-tautomer by a significant energy difference of 37.03 kJ/mol, which is nearly 9 kcal/mol. nih.gov This pronounced stability of the 1H-isomer is a key factor in its prevalence, with over 300,000 1H-pyrazolo[3,4-b]pyridines described in scientific literature, compared to a much smaller number of their 2H counterparts. nih.govmdpi.com

Density Functional Theory (DFT) calculations have further corroborated these findings. For instance, DFT studies on a library of pyrazole (B372694) derivatives using the B3LYP functional and the 6-311++G(d,p) basis set have been used to analyze tautomeric stability, showing that electronic effects of substituents can influence the tautomeric preference. ualg.pt While electron-donating groups generally favor the 3-position (corresponding to the 1H-tautomer in the pyrazolo[3,4-b]pyridine system), the presence of other substituents can modulate this preference. ualg.pt In many instances, the 2-NH tautomer is only favored when the pyridine (B92270) ring is not fully aromatic, such as in tetrahydropyridone derivatives. nih.gov

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

DFT has emerged as a powerful tool for elucidating the electronic properties of pyrazolo[3,4-b]pyridine derivatives. These studies provide a detailed picture of the electron distribution and molecular orbitals, which are crucial for understanding the molecule's reactivity and spectroscopic behavior.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations have been successfully employed to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

Interactive Table 1: Predicted vs. Experimental Spectroscopic Data This table showcases representative examples of how DFT calculations can predict spectroscopic data for pyrazolo[3,4-b]pyridine derivatives. Users can filter by spectroscopic technique to see the correlation between theoretical and experimental values.

Spectroscopic TechniquePredicted Value (Computational Method)Experimental ValueReference
1H NMRChemical shifts calculated using GIAO method at M062X, TPSS, and B3LYP levels.δH = 8.16 ppm (singlet, pyridine ring proton). rsc.org
13C NMRChemical shifts calculated using GIAO method at M062X, TPSS, and B3LYP levels.Overestimation observed with M062X and B3LYP. rsc.org
Vibrational Frequencies (IR)Calculated using DFT (B3LYP/6-311++G(d,p)).Bands observed for –NH, C–N, N–H bending, and –C═C groups. acs.org

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of NMR chemical shifts. rsc.orgresearchgate.net While some methods like M062X and B3LYP may systematically overestimate 13C chemical shifts, they can still be valuable for assigning signals and confirming structures. rsc.org Similarly, theoretical calculations of vibrational frequencies can aid in the assignment of bands in experimental IR spectra. acs.org

Theoretical Studies on Reaction Mechanisms and Transition States in 1H-Pyrazolo[3,4-b]pyridine Synthesis

Computational studies have provided valuable insights into the mechanisms of reactions used to synthesize 1H-pyrazolo[3,4-b]pyridines. By modeling the reaction pathways, intermediates, and transition states, researchers can understand the factors that control the regioselectivity and efficiency of these syntheses.

For example, in the condensation reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds, the relative electrophilicity of the two carbonyl groups determines the final regioisomer formed. nih.gov DFT calculations can be used to model this reactivity. Similarly, in three-component reactions, the mechanism often begins with the formation of a 1,3-CCC-biselectrophile through a carbonyl condensation, which can be investigated theoretically. nih.gov DFT studies at the B3LYP/6-311G** level have been used to explore the mechanistic pathways of such multi-component reactions, optimizing the structures of intermediates and locating the respective transition states. tandfonline.com

Molecular Modeling and Conformational Analysis relevant to Chemical Behavior

Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure of 1H-pyrazolo[3,4-b]pyridin-4-ol and its derivatives, which in turn dictates their chemical and biological behavior. These techniques allow for the exploration of different spatial arrangements of atoms (conformations) and the identification of the most stable, low-energy structures.

By using programs like Gaussian, researchers can perform optimizations and scans to compare the energies of different conformations. google.com For instance, a manual docking study of pyrazolo[3,4-b]pyridine derivatives with a biological target like heme revealed that only specific conformations showed the necessary geometric and electronic similarities for interaction. researchgate.net The atomic superimposition of these derivatives with a known drug molecule highlighted the coplanarity of the pyrazolo[3,4-b]pyridine system with the drug's active scaffold. researchgate.net Ab initio calculations using DFT at the B3LYP/6-311G(d,p) level of theory have also been employed to determine conformational energy barriers, which helps in identifying the most probable conformers of these molecules. nih.gov

Structure Property Relationships in 1h Pyrazolo 3,4 B Pyridin 4 Ol Derivatives

Influence of Substituents on Chemical Reactivity and Selectivity

The reactivity of the 1H-pyrazolo[3,4-b]pyridine core and the selectivity of its derivatives are heavily dictated by the electronic and steric properties of its substituents. These modifications can influence the course of chemical synthesis and the molecule's interaction with biological targets.

In chemical synthesis, the regioselectivity of reactions to form the fused ring system is often controlled by the substituents on the starting materials, such as 5-aminopyrazoles. For instance, in multicomponent reactions involving asymmetric diketones, the presence of a highly electrophilic group like a trifluoromethyl (CF₃) on the diketone can direct the cyclization to produce specific pyrazolopyridine isomers. rsc.org

In the context of medicinal chemistry, substituents are critical for determining both potency and selectivity for a given biological target. A notable example is the development of 1H-pyrazolo[3,4-b]pyridine derivatives as TANK-binding kinase 1 (TBK1) inhibitors. nih.gov Structure-activity relationship (SAR) studies have shown that specific substitutions at various positions on the scaffold are key to achieving high potency and selectivity. nih.gov For example, introducing hydrophilic fragments into the R₃ moiety of the pyridine (B92270) ring can lead to a significant increase in inhibitory activity by forming favorable hydrogen bonds within the enzyme's active site. nih.gov Compound 15y from one such study, with its optimized substituents, emerged as a highly potent and selective TBK1 inhibitor with an IC₅₀ value of 0.2 nM. nih.gov The interaction of the core's nitrogen atoms with hinge residues of the kinase, such as Glu87 and Cys89, is a critical anchoring point, and the electron-withdrawing nature of the pyrazole (B372694) ring enhances this interaction. nih.gov

The following table summarizes key findings on how substituents affect the reactivity and selectivity of 1H-pyrazolo[3,4-b]pyridine derivatives.

PositionSubstituent TypeEffectFinding
R₂Alkylamino fragments of varying lengthsModulates PotencyReplacing an indole (B1671886) ring with 1- to 3-carbon alkylamino fragments at the R₂ position was explored to optimize interactions with the target enzyme. nih.gov
R₃Hydrophilic fragments (e.g., containing morpholine (B109124) or piperazine)Increases PotencyIntroduction of hydrophilic groups at the R₃ position led to a nearly 10-fold increase in inhibitory potency against TBK1 compared to the parent compound. nih.gov
C4Phenyl, MethylInfluences Synthetic RouteThe presence of groups like phenyl or methyl at the C4 position is common, often resulting from the use of specific ester groups during the formation of the pyridine ring, which can subsequently hydrolyze to a pyridone. nih.gov
Pyrazole N1Phenyl, Methyl, AlkylInfluences Synthetic Route & Biological ActivityThe substituent at the N1 position is crucial for orienting other parts of the molecule and is frequently an alkyl or phenyl group in derivatives designed as kinase inhibitors. nih.gov

Luminescent Properties and their Modulation by Structural Features

The rigid, planar structure of the 1H-pyrazolo[3,4-b]pyridine system makes it an excellent scaffold for fluorescent compounds. mdpi.comnih.gov Its photophysical properties, including absorption and emission wavelengths, quantum yield (ΦF), and Stokes shift, can be finely tuned by modifying its structural features. mdpi.comcdnsciencepub.com

Derivatives of this scaffold often exhibit strong blue light emission in both solution and solid states, with quantum yields reported as high as 88% in some cases. nih.gov The fluorescence mechanism can involve an intramolecular charge transfer (ICT) process, which is influenced by the electronic character of the substituents and the polarity of the solvent. nih.govsemanticscholar.org Generally, the fluorescence quantum yield of these derivatives decreases as the solvent polarity increases, which is characteristic of molecules that undergo ICT upon excitation. semanticscholar.org

The introduction of donor-acceptor (D-A) groups is a key strategy for modulating the luminescent properties. The pyrazole ring acts as a π-excessive system (donor), while the pyridine ring is π-deficient (acceptor), creating an inherent dipolar character. mdpi.comnih.gov Attaching additional electron-donating or electron-withdrawing groups to the scaffold can enhance this effect. For example, derivatives with a dimethylamino group (a strong donor) exhibit positive solvatochromism, where the emission is red-shifted in more polar solvents due to the stabilization of a more polarized excited state. rsc.org

Furthermore, the introduction of chelating groups, such as a crown ether or dipicolylamine, can transform the fluorophore into a fluorescent sensor for cations. semanticscholar.orgresearchgate.net The coordination of a metal ion like Zn²⁺ or Pb²⁺ can block the photoinduced electron transfer (PET) quenching mechanism, leading to a significant enhancement of fluorescence intensity, often described as a "turn-on" response. semanticscholar.orgresearchgate.net One study reported a 13-fold increase in fluorescence quantum yield upon the addition of Zn²⁺ ions to a pyrazoloquinoline derivative bearing a dipicolylamine group. semanticscholar.org

The table below details how structural modifications affect the luminescent properties of pyrazolo[3,4-b]pyridine and related quinoline (B57606) derivatives.

Structural FeatureEffect on LuminescenceExample/Observation
Solvent Polarity Quantum yield decreases with increasing polarity.A donor-acceptor pyrazoloquinoline derivative showed a quantum yield of 12.87% in nonpolar n-hexane, which dropped to 0.75% in polar acetonitrile. semanticscholar.org
Donor/Acceptor Groups Modulates emission wavelength and intensity.Dimethylamino-substituted derivatives display aggregation-induced emission (AIE) and solvatochromism. rsc.org Phenyl substitution at the C3 position of a pyrazoloquinoxaline core enhances fluorescence. researchgate.net
Cation Chelation Can dramatically increase fluorescence intensity ("turn-on" sensor).A derivative with a dipicolylamine chelator exhibited a 13-fold increase in quantum yield upon binding Zn²⁺. semanticscholar.org Another derivative with a crown ether moiety showed a strong fluorescence response to Pb²⁺ and Ca²⁺ ions. researchgate.net
pH (Acidochromism) Protonation can cause a blue-shift in emission.Dimethylamino-substituted derivatives showed noticeable acidochromism upon the addition of acid, which protonates the pyridine ring and causes a blue-shifted emission. rsc.org

Influence of Substituents on Tautomeric Preferences

For pyrazolo[3,4-b]pyridines that are unsubstituted on the pyrazole nitrogen, two tautomeric forms are possible: the 1H- and 2H-isomers. nih.govmdpi.com However, extensive computational and experimental evidence shows a strong preference for the 1H-tautomer. nih.govurl.edu

The primary driving force for this preference is aromaticity. Theoretical calculations show that the 1H-tautomer is significantly more stable than the 2H-tautomer by approximately 9 kcal/mol. nih.govurl.edu This stability arises because in the 1H-form, both the pyrazole and pyridine rings can maintain full aromatic circulation. nih.gov In contrast, the arrangement of double bonds in the 2H-isomer only permits a less stable peripheral aromatic circulation. nih.govurl.edu The 2H-tautomer only becomes a major species if the pyrazole ring is fused to a non-aromatic ring, which is not the case for the pyrazolo[3,4-b]pyridine system. nih.govurl.edu

While the inherent stability of the fused ring system heavily favors the 1H-tautomer, substituents can still exert an electronic influence. Based on studies of simpler pyrazole systems, the electronic nature of substituents on the pyrazole ring can modulate the stability of the system. ualg.pt Electron-donating groups (EDGs) tend to stabilize the tautomeric form where they are located at the C3 position. ualg.pt Conversely, electron-withdrawing groups (EWGs) would favor the C5 position. ualg.pt In the context of the already stable 1H-pyrazolo[3,4-b]pyridine system, these substituent effects would further stabilize or slightly destabilize the dominant 1H form rather than causing a switch to the 2H form. For instance, an electron-donating group at C3 would further enhance the stability of the favored 1H-tautomer.

The table below outlines the factors governing tautomeric preference in the 1H-pyrazolo[3,4-b]pyridine system.

FactorInfluence on TautomerismReason/Mechanism
Fused Aromatic System Strongly favors the 1H-tautomer .The 1H-isomer allows for aromaticity in both the pyrazole and pyridine rings, conferring greater stability (approx. 9 kcal/mol). nih.govurl.edu
Aromaticity of Fused Ring Disfavors the 2H-tautomer.The 2H-isomer disrupts full aromaticity, allowing only for a less stable peripheral circulation of π-electrons. nih.gov
Electron-Donating Groups (e.g., -CH₃, -NH₂) at C3 Further stabilizes the dominant 1H-tautomer .EDGs are known to preferentially stabilize the pyrazole ring when located at the C3 position. ualg.pt
Bulky Substituents at N1 Locks the system in the 1H-form .Steric hindrance from a bulky group at the N1 position physically prevents the formation of the 2H-tautomer.

Future Directions and Emerging Research Avenues in 1h Pyrazolo 3,4 B Pyridin 4 Ol Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core is a cornerstone of its continued exploration. While established methods exist, the focus is shifting towards developing more efficient, versatile, and regioselective synthetic strategies. A significant body of research is dedicated to constructing the pyridine (B92270) ring onto a pre-existing pyrazole (B372694), often starting from 5-aminopyrazoles. nih.gov

One promising approach involves the use of multicomponent reactions (MCRs), which offer the advantage of assembling complex molecules in a single step from simple starting materials. nih.gov For instance, a one-pot reaction of an aldehyde, ethyl cyanoacetate (B8463686), and 5-amino-3-methyl-1-phenylpyrazole in an ionic liquid has been shown to produce pyrazolo[3,4-b]pyridin-6-ones or their hydrogenated derivatives with high yields and selectivity. clockss.org The use of ionic liquids as a reaction medium also presents a greener alternative to traditional volatile organic solvents. clockss.org

Another area of active development is the use of microwave irradiation to accelerate reaction times and improve yields. nih.gov Microwave-assisted synthesis has been successfully employed in the regioselective preparation of fully substituted pyrazolo[3,4-b]pyridines. researchgate.net

The Gould-Jacobs reaction, traditionally used for quinoline (B57606) synthesis, has also been adapted to produce 4-chloro-1H-pyrazolo[3,4-b]pyridines from 3-aminopyrazole (B16455) and diethyl 2-(ethoxymethylene)malonate. nih.gov While this method offers a straightforward route to these intermediates, its versatility is somewhat limited by the accessible substituents. nih.gov

Recent research also highlights the synthesis of pyrazolo[3,4-b]pyridine derivatives starting from 2-chloro-3-pyridinecarboxaldehyde through a ring-closing reaction catalyzed by hydroxylamine (B1172632) hydrochloride, achieving yields as high as 85%. google.com This method is notable for its use of readily available starting materials and simple operational procedure. google.com

Interactive Table: Comparison of Novel Synthetic Routes

Synthetic MethodStarting MaterialsKey FeaturesReported YieldsReference
Multicomponent ReactionAldehyde, Ethyl cyanoacetate, 5-Amino-3-methyl-1-phenylpyrazoleOne-pot, uses ionic liquid, good selectivityHigh clockss.org
Microwave-Assisted SynthesisN-substituted 5-aminopyrazoles, 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dioneRegioselective, short reaction timesGood researchgate.net
Gould-Jacobs Reaction3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonateForms 4-chloro derivatives- nih.gov
Ring-Closing Reaction2-Chloro-3-pyridinecarboxaldehyde, Hydroxylamine hydrochlorideSimple procedure, high yieldUp to 85% google.com
Condensation ReactionPyrazole-5-amine derivatives, Activated carbonyl groupsGood to excellent yields- rsc.org

Exploration of Advanced Functionalization Strategies

Beyond the synthesis of the core structure, the functionalization of the 1H-pyrazolo[3,4-b]pyridine ring system is crucial for tuning its properties and exploring its potential applications. A key area of focus is the direct C-H functionalization, which avoids the need for pre-functionalized starting materials and offers a more atom-economical approach. rsc.orgrsc.org

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the selective functionalization of pyridines and other nitrogen heterocycles. rsc.orgtheses.fr These methods allow for the introduction of a wide range of functional groups at specific positions on the ring, which is essential for structure-activity relationship (SAR) studies. nih.gov For instance, palladium-catalyzed coupling reactions, such as Suzuki, Heck, Stille, and Sonogashira couplings, have been effectively used to functionalize 3-iodo-1H-pyrazolo[3,4-b]pyridines, which are accessible through iododediazonation of the corresponding 3-amino derivatives. researchgate.net

The development of new ligands is also playing a critical role in advancing functionalization strategies. researchgate.net For example, the use of specific palladium complexes with tailored ligands has enabled the C-H activation of arenes under milder conditions and with reduced amounts of the arene substrate. researchgate.net

Furthermore, the regioselectivity of functionalization reactions is a significant challenge. Research into understanding the factors that control the position of substitution on the pyrazolopyridine ring is ongoing. cdnsciencepub.com The inherent electronic properties of the fused ring system, with its π-excessive pyrazole and π-deficient pyridine rings, influence its reactivity towards both electrophiles and nucleophiles. mdpi.com

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental synthesis is becoming increasingly vital in the rational design of novel 1H-pyrazolo[3,4-b]pyridin-4-ol derivatives with desired properties. Molecular docking and other computational techniques are being employed to predict the binding affinity of these compounds to biological targets, thereby guiding the synthesis of more potent and selective drug candidates. nih.govnih.govresearchgate.net

For example, molecular docking studies have been used to investigate the binding patterns of 1H-pyrazolo[3,4-b]pyridine derivatives with DNA, providing insights into their potential anticancer activity. nih.gov These computational predictions have been found to be in good agreement with experimental cytotoxicity assays. nih.gov Similarly, docking studies have guided the design of potent inhibitors of TANK-binding kinase 1 (TBK1), a key enzyme in innate immunity and cancer pathways. nih.gov

Density Functional Theory (DFT) calculations are another powerful computational tool used to understand the electronic structure, reactivity, and spectroscopic properties of these molecules. nih.gov DFT studies can help in predicting the most stable tautomeric forms and in analyzing the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. nih.gov The combination of experimental data with theoretical calculations provides a deeper understanding of the structure-activity relationships and facilitates the design of new compounds with enhanced properties. researcher.liferesearchgate.net

Interactive Table: Examples of Integrated Computational and Experimental Studies

Study FocusComputational MethodExperimental ValidationKey FindingReference
Anticancer AgentsMolecular DockingIn vitro cytotoxicity assaysGood correlation between predicted DNA binding and anticancer activity nih.gov
TBK1 InhibitorsMolecular DockingIn vitro kinase inhibition assaysIdentification of potent and selective TBK1 inhibitors nih.gov
Structural and Spectroscopic PropertiesDensity Functional Theory (DFT)X-ray crystallography, NMR spectroscopyValidation of calculated vibrational frequencies and electronic properties nih.gov
DNA BindingMolecular Docking, DFTFluorescence quenching studiesIdentification of key interactions for DNA binding researchgate.net

Sustainable and Green Chemical Synthesis of this compound Derivatives

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for pyrazole derivatives, including 1H-pyrazolo[3,4-b]pyridines. eurekaselect.comresearchgate.net The goal is to develop environmentally benign processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. thieme-connect.com

Key strategies in green synthesis include the use of alternative reaction media, such as water or ionic liquids, and the development of solvent-free reaction conditions. eurekaselect.comthieme-connect.comresearchgate.net For instance, the synthesis of pyrazole derivatives has been successfully carried out in aqueous media using catalysts like cetyltrimethylammonium bromide (CTAB). thieme-connect.com

The use of heterogeneous catalysts that can be easily recovered and reused is another important aspect of green chemistry. researchgate.net Nanocatalysts, such as Ni-Cu-Mg ferrite (B1171679) nanoparticles, have been employed for the efficient synthesis of polyhydroquinoline derivatives. eurekaselect.com

Microwave and ultrasound-assisted synthesis are also considered green techniques as they often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govnih.gov Several studies have reported the successful use of microwave irradiation for the synthesis of pyrazolo[3,4-b]pyridine and related heterocyclic systems. nih.govnih.gov

The development of multicomponent reactions, as mentioned earlier, also aligns with the principles of green chemistry by improving atom economy and reducing the number of synthetic steps and purification procedures. researchgate.net The ongoing effort to integrate these green methodologies into the synthesis of this compound derivatives is crucial for the sustainable development of this important class of compounds. researchgate.net

Q & A

Q. How can substituent effects on the pyrazolo[3,4-b]pyridine core be systematically analyzed?

  • Methodological Answer : Substituent distribution at R1 and R3 positions can be mapped using synthetic diversity panels. provides a structural analysis via pie charts, showing hydrogen (H), methyl (Me), and phenyl (Ph) as dominant substituents. To assess electronic/steric effects, researchers should synthesize derivatives with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups and compare their NMR/UV-Vis spectra . Computational tools (e.g., DFT) may supplement experimental data to predict reactivity .

Q. What safety protocols are essential when handling this compound derivatives in the lab?

  • Methodological Answer : Due to potential toxicity (e.g., kidney/liver effects in rodents per ), strict safety measures are required:
  • Use fume hoods or gloveboxes to prevent inhalation/contact .
  • Wear PPE: nitrile gloves, lab coats, and safety goggles .
  • Dispose of waste via licensed biohazard services to avoid environmental contamination .
    • Acute toxicity data (oral LDLo = 250 mg/kg in mice) mandates dose-limiting practices .

Q. Which spectroscopic techniques are most effective for characterizing pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolves substituent positions and confirms regioselectivity. For example, reports δ 6.26 ppm (H-5) in acetone-d₆, indicating successful cyclization .
  • HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H]⁺ for C17H17N5O2 in ) .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ in esters) .

Q. How can researchers access structurally diverse pyrazolo[3,4-b]pyridine libraries for SAR studies?

  • Methodological Answer : Use combinatorial chemistry approaches:
  • Introduce substituents via Suzuki-Miyaura coupling (e.g., aryl boronic acids) at the pyridine ring .
  • Modify the pyrazole moiety via nucleophilic substitution (e.g., alkylation with ethyl bromoacetate) .
  • demonstrates thioamide and thiazolidinone derivatization to enhance bioactivity .

Advanced Research Questions

Q. How can conflicting bioactivity data for pyrazolo[3,4-b]pyridine derivatives be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or impurity artifacts. To mitigate:
  • Re-test compounds ≥95% purity (HPLC-validated) under standardized protocols .
  • Use orthogonal assays (e.g., in vitro kinase inhibition + cell viability) to confirm target specificity .
  • Compare pharmacokinetics (e.g., plasma stability in ) to rule out false negatives .

Q. What strategies optimize the solubility of this compound derivatives for in vivo studies?

  • Methodological Answer :
  • Structural Modifications : Introduce hydrophilic groups (e.g., -COOH in ) or PEG chains .
  • Prodrug Design : Convert hydroxyl groups to phosphate esters for enhanced aqueous solubility .
  • Formulation : Use co-solvents (e.g., DMSO:PBS) or nanoemulsions per ’s piperidine-carboxylate derivatives .

Q. How do fluorinated substituents impact the metabolic stability of pyrazolo[3,4-b]pyridines?

  • Methodological Answer : Fluorine atoms reduce metabolic oxidation via cytochrome P450 inhibition. highlights trifluoromethyl (-CF₃) groups at position 4, which improve half-life in hepatic microsome assays . To validate, conduct:
  • LC-MS/MS metabolite profiling post-incubation with liver microsomes.
  • Docking studies to assess steric hindrance at CYP3A4 active sites .

Q. What computational methods predict the binding affinity of pyrazolo[3,4-b]pyridines to kinase targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions with ATP-binding pockets (e.g., EGFR kinase). ’s thiazolidinone derivatives show hydrogen bonding with Lys721 .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., -Ph vs. -CF₃) .
  • Machine Learning : Train models on existing bioactivity data (e.g., IC50 values from ) .

Q. How can researchers address low yields in multi-step syntheses of pyrazolo[3,4-b]pyridines?

  • Methodological Answer :
  • Intermediate Trapping : Use TLC or in-situ IR to identify unstable intermediates (e.g., diazo compounds in ) .
  • Catalyst Optimization : Switch from Pd(PPh₃)₄ to XPhos Pd G3 for Suzuki couplings, improving turnover .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 48 hr in ) to minimize decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.